molecular formula C7H7Cl2N B1338288 3,5-Bis(chloromethyl)pyridine CAS No. 41711-38-0

3,5-Bis(chloromethyl)pyridine

Cat. No.: B1338288
CAS No.: 41711-38-0
M. Wt: 176.04 g/mol
InChI Key: FOACBKSGGBYXOG-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)pyridine: is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, where two chloromethyl groups are attached to the 3rd and 5th positions of the pyridine ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

3,5-Bis(chloromethyl)pyridine acts as an anionic ligand and has the potential to bind to a variety of transition metals through the electron pair on the nitrogen atom . This binding capability allows it to interact with metal ions, forming complexes that can participate in various biochemical reactions. The compound’s interaction with metal ions can influence the activity of metalloenzymes, which are enzymes that contain metal ions as cofactors. These interactions can alter the enzyme’s catalytic properties, affecting biochemical pathways in which these enzymes are involved.

Cellular Effects

This compound has been shown to influence cellular processes by interacting with cellular proteins and enzymes. Its ability to form complexes with metal ions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metalloenzymes can lead to changes in the activity of these enzymes, thereby impacting metabolic pathways and cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can bind to metal ions, forming complexes that can inhibit or activate enzymes. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The binding of this compound to metal ions can also influence the stability and function of proteins, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs. Threshold effects, where a certain dosage level is required to elicit a response, have also been observed in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways. For example, its interaction with metalloenzymes can affect the catalytic properties of these enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, as it may interact with different biomolecules in various cellular compartments. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Bis(chloromethyl)pyridine can be synthesized by reacting pyridine with methyl chloride under appropriate conditions. The reaction typically requires an inert atmosphere and the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps to purify the product and remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(chloromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Bis(chloromethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules in medicinal chemistry and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The compound’s reactivity allows for the creation of molecules with diverse biological activities .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other industrial products .

Comparison with Similar Compounds

    2,3,5-Trichloromethylpyridine: Another chlorinated pyridine derivative with different reactivity and applications.

    3,5-Dichloropyridine: Lacks the methyl groups, leading to different chemical properties and uses.

Uniqueness: 3,5-Bis(chloromethyl)pyridine is unique due to the presence of two chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives with diverse applications .

Properties

IUPAC Name

3,5-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOACBKSGGBYXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542884
Record name 3,5-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41711-38-0
Record name 3,5-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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